

9H-carbazole-3,6-dicarbonitrile CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **9H-carbazole-3,6-dicarbonitrile**

Cat. No.: **B1589216**

[Get Quote](#)

An In-Depth Technical Guide to **9H-carbazole-3,6-dicarbonitrile** for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **9H-carbazole-3,6-dicarbonitrile**, a pivotal building block in materials science and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind its synthesis, the significance of its properties, and the rationale for its diverse applications.

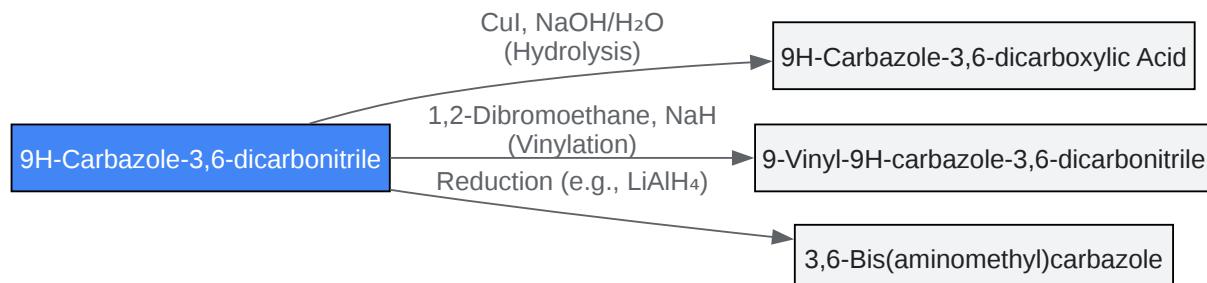
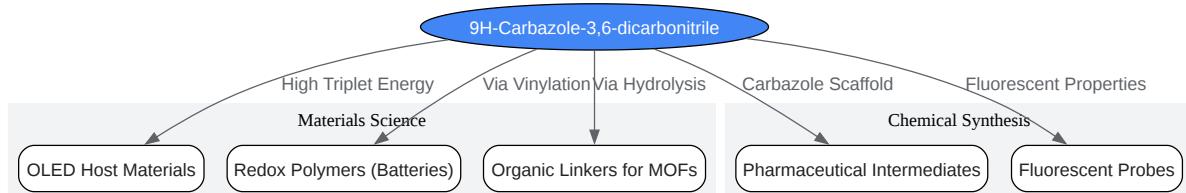
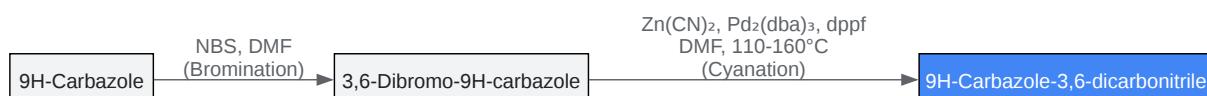
Core Compound Identification and Physicochemical Profile

9H-carbazole-3,6-dicarbonitrile, also known as 3,6-dicyanocarbazole, is a highly functionalized aromatic heterocycle. Its rigid, planar carbazole core, combined with the strong electron-withdrawing capabilities of the two nitrile groups, imparts unique electronic and photophysical properties. These characteristics make it a compound of high interest for creating advanced functional materials.

Identifier	Value	Reference
CAS Number	57103-03-4	[1] [2] [3] [4]
IUPAC Name	9H-carbazole-3,6-dicarbonitrile	[1] [2]
Molecular Formula	C ₁₄ H ₇ N ₃	[1] [2] [3]
Molecular Weight	217.22 g/mol	[1] [2]
Melting Point	>360 °C (decomposes)	[5] [6] [7]
Canonical SMILES	C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)C#N	[1]
InChI Key	TZXYZCGWHFCFDX-UHFFFAOYSA-N	[1] [2]

Strategic Synthesis: The Palladium-Catalyzed Cyanation Pathway

The functionalization of the carbazole core at the 3 and 6 positions is key to unlocking its material potential. While several synthetic routes exist, the palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole has emerged as the most robust, scalable, and high-yielding methodology.[\[5\]](#)[\[8\]](#)[\[9\]](#)




Mechanistic Rationale

The choice of a palladium-catalyzed cross-coupling reaction is deliberate. This approach offers high functional group tolerance and catalytic efficiency. The reaction proceeds via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

- Catalyst System: The combination of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand, typically dppf (1,1'-bis(diphenylphosphino)ferrocene), is critical.[\[1\]](#)[\[10\]](#) The dppf ligand's large bite angle and electron-donating properties stabilize the palladium center and facilitate the key steps of the catalytic cycle.

- Cyanide Source: Zinc cyanide ($Zn(CN)_2$) is the preferred cyanide source over more toxic alternatives like copper(I) cyanide or alkali metal cyanides. It is less nucleophilic, reducing side reactions, and its transmetalation to the palladium complex is efficient.[10]
- Reaction Conditions: The reaction is conducted in a high-boiling polar aprotic solvent like DMF (N,N-dimethylformamide) at elevated temperatures (typically $>100\text{ }^{\circ}\text{C}$) to ensure sufficient reaction kinetics.[5][10] An inert atmosphere is mandatory to prevent the oxidation of the Pd(0) catalyst.

Visualizing the Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 9H-carbazole-3,6-dicarbonitrile | 57103-03-4 [smolecule.com]
- 2. 9H-Carbazole-3,6-dicarbonitrile | C14H7N3 | CID 10775140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 9H-Carbazole-3,6-dicarbonitrile | 57103-03-4 [chemicalbook.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. 9H-carbazole-3,6-dicarbonitrile | 57103-03-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [9H-carbazole-3,6-dicarbonitrile CAS number and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589216#9h-carbazole-3-6-dicarbonitrile-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com